N,N-Bis(trimethylsilyl)formamide
Description
Significance and Utility of N,N-Bis(trimethylsilyl)formamide as a Chemical Reagent
This compound (BSF) is a multifaceted reagent primarily utilized as a source of the nucleophilic formamide (B127407) anion and as a precursor to N-silylaldimine synthons. chemicalbook.comchemicalbook.com Its utility stems from its distinct reactivity, which allows it to participate in a range of chemical transformations.
One of the key applications of BSF is its reaction with carbonyl compounds. It behaves as an N-formamido nucleophile, adding to aldehydes and activated ketones to produce N-formyl-O-trimethylsilyl-N,O-acetals. chemicalbook.comchemicalbook.com This reactivity has been harnessed in the synthesis of α-substituted amides through the displacement of the trimethylsilanol (B90980) group by various nucleophiles. rsc.org Similarly, BSF can react with imines or their precursors to yield N-formyl N,N-acetals. chemicalbook.comchemicalbook.com
Furthermore, BSF engages with a variety of other electrophiles, including acid chlorides, chloroformate esters, and isocyanates, leading to a diverse array of products. chemicalbook.comchemicalbook.com Treatment of BSF with organolithium nucleophiles results in the formation of N-silylaldimines after the elimination of a silyloxy group. These generated imines can then be used in subsequent reactions to construct heterocyclic systems. chemicalbook.comchemicalbook.com
While not its most common application, BSF has also been reported to act as a silylating agent, capable of converting carbonyl compounds into their corresponding silyl (B83357) enol ethers. chemicalbook.comchemicalbook.com
The preparation of BSF is typically achieved by reacting formamide with chlorotrimethylsilane (B32843) in the presence of a base like triethylamine (B128534) in a suitable solvent such as benzene (B151609). chemicalbook.comchemicalbook.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 15500-60-4 |
| Molecular Formula | C7H19NOSi2 |
| Molecular Weight | 189.4 g/mol |
| Boiling Point | 158 °C |
| Melting Point | 158 °C |
| Density | 0.885 g/mL at 20 °C |
| Refractive Index | n20/D 1.437 |
The data in this table was sourced from multiple references. chemicalbook.comnih.gov
Historical Development and Evolution of Bis(trimethylsilyl) Amides
The study of bis(trimethylsilyl) amides dates back to the pioneering work of Bürger and Wannagat. encyclopedia.pubwikipedia.org Metal bis(trimethylsilyl)amides, often referred to as metal silylamides, are coordination complexes featuring a metal cation and anionic bis(trimethylsilyl)amide ligands. encyclopedia.pubwikipedia.org The first s-block metal examples of bis(trimethylsilyl)amides were reported by Wannagat in 1961. nih.gov
A key characteristic of these compounds is the bulky nature of the trimethylsilyl (B98337) groups, which imparts several advantageous properties. encyclopedia.pubwikipedia.orgnih.gov This steric hindrance leads to low lattice energies and makes the complexes lipophilic, rendering them soluble in a range of nonpolar organic solvents. encyclopedia.pubwikipedia.org This is a significant advantage over simple metal halides, which are often only soluble in reactive solvents. encyclopedia.pubwikipedia.org
The steric bulk also results in the formation of molecular complexes, which can exist as monomers, dimers, or tetramers. encyclopedia.pubwikipedia.org Furthermore, the presence of the basic nitrogen atom within the ligand allows these compounds to react readily with even weakly protic reagents. encyclopedia.pubwikipedia.org
The general method for preparing metal bis(trimethylsilyl)amides involves a salt metathesis reaction between a metal halide (commonly a chloride) and an alkali metal bis(trimethylsilyl)amide, such as sodium bis(trimethylsilyl)amide. encyclopedia.pubwikipedia.org The byproduct, an alkali metal halide, typically precipitates and can be removed by filtration, allowing for the purification of the desired metal bis(trimethylsilyl)amide, often by distillation or sublimation. encyclopedia.pubwikipedia.org
The popularity of the bis(trimethylsilyl)amide ligand in coordination chemistry can be attributed to several factors:
Kinetic Protection: The bulky trimethylsilyl groups shield the metal's coordination sphere. nih.gov
Increased Solubility: The lipophilic nature of the silyl groups enhances solubility in non-polar solvents. nih.gov
Absence of β-Hydride Elimination: This common decomposition pathway is avoided. nih.gov
Ease of Characterization: The NMR spectra of these complexes are often straightforward to interpret. nih.gov
Commercial Availability: The starting materials for their synthesis are readily available. nih.gov
Comparative Analysis of this compound Tautomerism: Amide vs. Imidate Forms
A noteworthy aspect of this compound is its tautomeric behavior. Unlike most other bis(trimethylsilyl)amides, such as bis(trimethylsilyl)acetamide, which predominantly exist as the N,O-bis(trimethylsilyl)imidate isomer, BSF favors the amide form, with both trimethylsilyl groups attached to the nitrogen atom. chemicalbook.comchemicalbook.com
This preference for the N,N-disubstituted amide tautomer is a key feature that distinguishes BSF from other members of its class. Theoretical studies on formamide itself indicate that the amino tautomer is thermodynamically more stable than the imino tautomer in various environments. researchgate.net While the electronic and steric effects of the two trimethylsilyl groups in BSF undoubtedly influence the tautomeric equilibrium, the fundamental preference for the amide structure appears to persist.
In contrast, bis(trimethylsilyl)acetamide (BSA) clearly exists in the alternative imidate form. researchgate.net This difference in tautomeric preference between BSF and BSA highlights the subtle electronic and structural factors that govern the equilibrium in these systems.
Table 2: Tautomeric Forms of Bis(trimethylsilyl) Amides
| Compound | Predominant Tautomeric Form |
| This compound (BSF) | Amide (N,N-disubstituted) |
| Bis(trimethylsilyl)acetamide (BSA) | Imidate (N,O-disubstituted) |
This information is based on findings from multiple sources. chemicalbook.comchemicalbook.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-bis(trimethylsilyl)formamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NOSi2/c1-10(2,3)8(7-9)11(4,5)6/h7H,1-6H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCLVJBDJNNNGI-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(C=O)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NOSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065903 | |
| Record name | Formamide, N,N-bis(trimethylsilyl)- | |
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Molecular Weight |
189.40 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
15500-60-4 | |
| Record name | N,N-Bis(trimethylsilyl)formamide | |
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| Record name | N,N-Bis(trimethylsilyl)formamide | |
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| Record name | Formamide, N,N-bis(trimethylsilyl)- | |
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| Record name | Formamide, N,N-bis(trimethylsilyl)- | |
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| Record name | N,N-bis(trimethylsilyl)formamide | |
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| Record name | N,N-Bis(trimethylsilyl)formamide | |
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Synthetic Methodologies for N,n Bis Trimethylsilyl Formamide
Conventional Synthetic Routes and Optimization
The most common and widely documented method for the preparation of N,N-Bis(trimethylsilyl)formamide involves the reaction of formamide (B127407) with a silylating agent, typically chlorotrimethylsilane (B32843), in the presence of a base.
Preparation from Formamide and Chlorotrimethylsilane
The foundational synthesis of BSF involves the direct silylation of formamide using chlorotrimethylsilane (TMSCl). chemicalbook.com This reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534), which acts as a scavenger for the hydrogen chloride byproduct generated during the reaction. The general reaction scheme is as follows:
HCONH₂ + 2 (CH₃)₃SiCl + 2 (C₂H₅)₃N → HCON(Si(CH₃)₃)₂ + 2 (C₂H₅)₃N·HCl
In a typical procedure, chlorotrimethylsilane is added to a solution of formamide and triethylamine in a dry, aprotic solvent like benzene (B151609). chemicalbook.com The mixture is then heated under reflux for a specified period, typically one hour, to drive the reaction to completion. chemicalbook.com Following the reaction, the triethylamine hydrochloride salt, which precipitates out of the solution, is removed by filtration. The crude BSF is then obtained by evaporating the solvent from the filtrate. chemicalbook.com Final purification is achieved through high-vacuum distillation, yielding the product as an oil. chemicalbook.com
Variations and Yield Enhancement Strategies
While the fundamental reaction of formamide with chlorotrimethylsilane remains the core of conventional synthesis, several variations and strategies have been explored to enhance the yield and purity of this compound. Optimization of reaction parameters such as stoichiometry, temperature, and solvent can significantly impact the efficiency of the synthesis.
One of the key factors influencing the yield is the stoichiometry of the reactants. An excess of chlorotrimethylsilane and triethylamine is often employed to ensure the complete disilylation of formamide. The choice of solvent can also play a crucial role. While benzene has been traditionally used, other aprotic solvents may be employed to improve solubility of reactants and facilitate the reaction.
Purification of the final product is critical to remove by-products and unreacted starting materials. High-vacuum distillation is a standard and effective method for obtaining high-purity BSF. chemicalbook.com The boiling point of BSF under reduced pressure allows for its separation from less volatile impurities.
| Reactant 1 | Reactant 2 | Base | Solvent | Reported Yield | Purification Method | Reference |
| Formamide | Chlorotrimethylsilane | Triethylamine | Benzene | 75% | High-vacuum distillation | chemicalbook.com |
Emerging Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds, including this compound. The focus is on reducing the environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency.
For the synthesis of silylamides in general, research is exploring several avenues that could be applicable to BSF production. These include:
Alternative Silylating Agents: Moving away from chlorotrimethylsilane, which produces corrosive HCl, to other silylating agents could be a greener approach.
Catalytic Methods: The development of catalytic systems could reduce the need for stoichiometric amounts of reagents, thereby minimizing waste.
Solvent-Free or Greener Solvents: The use of hazardous solvents like benzene is a significant drawback of the conventional method. Research into solvent-free reaction conditions or the use of more environmentally benign solvents is a key area of interest in green chemistry.
While specific green chemistry methodologies for the synthesis of this compound are not yet widely documented in publicly available literature, the general trends in silylation chemistry suggest a move towards more sustainable practices.
Scalability Considerations for Industrial and Academic Production
The scalability of any synthetic process is a critical factor for its viability in both industrial and large-scale academic settings. For the synthesis of this compound, several factors must be considered when moving from laboratory-scale to larger production volumes.
Key Scalability Factors:
Heat Management: The reaction between formamide and chlorotrimethylsilane is exothermic. Effective heat management is crucial to control the reaction rate and prevent runaway reactions, especially on a larger scale.
Mixing and Mass Transfer: Ensuring efficient mixing of the reactants is vital for achieving high yields and consistent product quality. Inadequate mixing can lead to localized "hot spots" and the formation of by-products.
Solid Handling: The precipitation of triethylamine hydrochloride requires efficient filtration and washing systems to ensure its complete removal from the product.
Purification: High-vacuum distillation, while effective, can be energy-intensive on an industrial scale. The design of the distillation unit and optimization of the process parameters are important for cost-effective purification.
Material Compatibility: The corrosive nature of the reactants and by-products necessitates the use of corrosion-resistant reactors and equipment.
For academic laboratories requiring larger quantities of BSF, the conventional method can be scaled up with careful attention to safety and process control. However, for industrial production, a thorough process hazard analysis and optimization of each unit operation are essential to ensure a safe, efficient, and economical manufacturing process.
Chemical Reactivity and Mechanistic Pathways of N,n Bis Trimethylsilyl Formamide
N-Formamido Nucleophilic Reactivity
As a nucleophile, N,N-Bis(trimethylsilyl)formamide behaves as a synthetic equivalent of the N-formamido anion. The silicon-nitrogen bonds are susceptible to cleavage, allowing the formamide (B127407) moiety to attack various electrophilic centers.
Reactions with Aldehydes and Ketones: Formation of 1-Formamido-1-(trimethylsiloxy)alkanes and N-Formyl-O-trimethylsilyl-N,O-acetals
This compound readily reacts with the carbonyl group of aldehydes and activated ketones in a nucleophilic addition reaction. researchgate.net This condensation yields stable adducts known as 1-formamido-1-(trimethylsiloxy)alkanes or, more systematically, N-formyl-O-trimethylsilyl-N,O-acetals. researchgate.netnih.gov
The reaction typically proceeds by heating the reactants, often in a solvent like chloroform, or at room temperature with the aid of a catalyst. nih.gov Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been shown to be an effective catalyst for this transformation, facilitating the addition to both aldehydes and ketones. nih.gov The general mechanism involves the nucleophilic attack of the formamide nitrogen on the carbonyl carbon, followed by the transfer of a trimethylsilyl group to the carbonyl oxygen.
The reaction is applicable to a range of simple aldehydes and some ketones, providing a general method for the synthesis of these α-aminoalkoxy silane (B1218182) structures.
Table 1: Reaction of this compound with Various Carbonyl Compounds
| Carbonyl Compound | Product |
|---|---|
| Aldehyde (R-CHO) | 1-Formamido-1-(trimethylsiloxy)alkane |
Condensation with Imines and their Precursors: Synthesis of N-Formyl N,N-Acetals
In a similar fashion to its reaction with carbonyls, this compound can condense with imines or their precursors. This reaction serves as a method for the synthesis of N-formyl N,N-acetals. researchgate.netnih.gov In this process, the formamide nitrogen acts as the nucleophile, attacking the electrophilic carbon of the imine C=N double bond. This leads to the formation of a new carbon-nitrogen bond and subsequently, after silyl (B83357) group transfer or workup, the N,N-acetal product.
Displacement of Trimethylsilanol (B90980) and Formation of α-Substituted Amides
The 1-formamido-1-(trimethylsiloxy)alkanes formed from the reaction of BSF with aldehydes are valuable intermediates for further transformations. A key reaction they undergo is the displacement of the trimethylsiloxy group (formally trimethylsilanol after hydrolysis) by a variety of nucleophiles. researchgate.net This substitution reaction provides a versatile pathway to α-substituted amides.
The trimethylsiloxy group acts as a good leaving group, facilitating its substitution by other nucleophiles. This two-step sequence, involving the initial addition of BSF to an aldehyde followed by nucleophilic substitution, allows for the introduction of a formamido group and another functional group onto the same carbon atom.
Reactions with Electrophilic Species
This compound also engages in reactions with various other electrophilic compounds, leading to the formation of a range of important chemical structures. nih.gov
Condensation with Acid Chlorides and Chloroformate Esters: Synthesis of N-Formyl-Carboxamides
This compound reacts with highly electrophilic species such as acid chlorides and chloroformate esters. nih.gov In these reactions, the nucleophilic nitrogen of BSF attacks the electrophilic carbonyl carbon of the acid chloride or chloroformate ester. This is followed by the elimination of a trimethylsilyl chloride molecule. The resulting product from the reaction with an acid chloride is an N-formyl-carboxamide, also known as an N-acylformamide. These compounds are di-acylated ammonia (B1221849) derivatives where one acyl group is formyl and the other is derived from the reacting acid chloride.
Table 2: Reaction of this compound with Electrophiles
| Electrophile | Product Class |
|---|---|
| Acid Chloride (R-COCl) | N-Formyl-Carboxamide |
Reactivity with Isocyanates: Formation of 1,3-Disubstituted 1,3,5-Triazine-2,4-1H-3H-Diones
This compound is known to react with isocyanates. nih.gov
Organometallic Reagent Mediated Transformations
Generation of N-Silylaldimines from Organolithium Nucleophiles
This compound (BSF) is a versatile reagent for the synthesis of N-silylaldimines when reacted with organolithium nucleophiles. chemicalbook.com The reaction proceeds through the nucleophilic addition of the organolithium compound to the formyl carbon of BSF. The resulting tetrahedral intermediate subsequently eliminates lithium trimethylsilanolate, driven by the formation of a stable lithium-oxygen bond, to yield the N-silylaldimine product. chemicalbook.com The presence of the trimethylsilyl group on the nitrogen atom enhances the stability of the imine that is formed.
This transformation offers a convenient route to a diverse range of N-silylaldimines by varying the organolithium reagent. masterorganicchemistry.comchemistrysteps.com The general mechanism involves the attack of the organolithium reagent (R-Li) on the carbonyl carbon of BSF, followed by an intramolecular rearrangement and elimination of lithium trimethylsilanolate. chemicalbook.com
Subsequent Reactions of N-Silylaldimines in Heterocyclic Synthesis
The N-silylaldimines generated from this compound are valuable intermediates in the synthesis of various heterocyclic compounds. chemicalbook.com Their utility stems from the polarized carbon-nitrogen double bond, which renders the carbon atom electrophilic and susceptible to nucleophilic attack.
A significant application of these N-silylaldimines is in the construction of substituted pyridines . researchgate.netnih.gov For instance, they can participate in [4+2] cycloaddition reactions with suitable dienes. Aromatization of the resulting cycloadduct furnishes the pyridine (B92270) ring, with the substitution pattern dictated by the initial organolithium reagent and the diene.
Furthermore, these intermediates are employed in the synthesis of pyrimidines . youtube.comnih.gov The reaction of an N-silylaldimine with a 1,3-dicarbonyl compound or its equivalent, often in the presence of a Lewis acid, proceeds via a tandem Michael addition-cyclization-elimination sequence to form the pyrimidine (B1678525) ring. This adaptability allows for the creation of a wide array of substituted pyrimidines.
The utility of N-silylaldimines extends to the synthesis of other nitrogen-containing heterocycles, including imidazoles and quinolines , highlighting the broad applicability of this compound as a precursor in heterocyclic chemistry.
This compound as a Silylating Agent
Applications in Functional Group Protection and Derivatization
This compound (BSF) is an effective silylating agent used to protect active hydrogens in functional groups such as alcohols , phenols , carboxylic acids , and amines . The introduction of the bulky trimethylsilyl (TMS) group serves to sterically shield these functional groups, preventing undesired reactions during multi-step syntheses. researchgate.netgelest.com
Silylation with BSF is typically conducted under mild conditions, and the byproducts, formamide and hexamethyldisiloxane (B120664) , are volatile and easily removed. chemicalbook.com Beyond protection, BSF is also utilized for the derivatization of compounds for analysis by gas chromatography (GC) and mass spectrometry (MS). sigmaaldrich.com The resulting TMS derivatives exhibit increased volatility and thermal stability, making them more suitable for GC analysis. sigmaaldrich.comnih.gov
Comparative Silylating Efficacy with N,O-Bis(trimethylsilyl)acetamide (BSA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
The silylating ability of this compound (BSF) is frequently compared to other common silylating agents like N,O-Bis(trimethylsilyl)acetamide (BSA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). dshs-koeln.de The reactivity of these agents is influenced by the leaving group's nature and the steric hindrance around the silicon atom. nih.govresearchgate.net
The silylating power generally increases with the electron-withdrawing character of the group on the nitrogen, which enhances the silicon atom's electrophilicity. Consequently, the trifluoroacetyl group in BSTFA and MSTFA renders them more potent silylating agents than the acetyl group in BSA and the formyl group in BSF. dshs-koeln.deresearchgate.net
The byproducts also differ: BSF yields formamide and hexamethyldisiloxane; BSA produces N-trimethylsilylacetamide and acetamide; and BSTFA and MSTFA generate N-trimethylsilyltrifluoroacetamide and trifluoroacetamide (B147638) or N-methyltrifluoroacetamide, respectively. dshs-koeln.de The high volatility of MSTFA's byproducts makes it particularly suitable for analytical applications like GC-MS where minimal interference is desired. researchgate.net While BSTFA and MSTFA are more reactive, BSF and BSA are often adequate and more economical for many applications. researchgate.net The general order of reactivity is MSTFA > BSTFA > BSA > BSF. dshs-koeln.de
| Silylating Agent | Leaving Group Potential | Byproducts | General Reactivity |
| This compound (BSF) | Moderate | Formamide, Hexamethyldisiloxane | Good |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | Good | N-trimethylsilylacetamide, Acetamide | Very Good |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Excellent | N-trimethylsilyltrifluoroacetamide, Trifluoroacetamide | Excellent |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Excellent | N-methyltrifluoroacetamide | Excellent |
Thermolytic and Acid-Catalyzed Reactions
Under thermolytic conditions, this compound (BSF) can decompose to form various products. A primary decomposition pathway is thought to be the elimination of trimethylsilanol to produce N-trimethylsilylformimine, which can undergo further reactions. Another possibility involves molecular rearrangement and fragmentation to yield hexamethyldisiloxane and smaller molecules. The precise product distribution depends on the specific temperature and pressure.
In the presence of an acid catalyst, the reactivity of BSF is significantly altered. Protonation can occur at either the nitrogen or the oxygen atom of the formamide group, activating the molecule for nucleophilic attack or rearrangement. For example, BSF can undergo hydrolysis in the presence of a strong acid, though it is generally more stable towards hydrolysis than many other silyl amides. Acid catalysis can also enable BSF to act as a formylating agent, where the protonated species is a more reactive electrophile, allowing for the transfer of a formyl group to a nucleophile. This reactivity demonstrates the chemical versatility of BSF under various conditions.
Formation of s-Triazine
The synthesis of 1,3,5-triazines, commonly known as s-triazines, is often achieved through the cyclotrimerization of nitriles. google.comnasa.govuni-muenchen.de While direct studies detailing the use of this compound as a primary reagent for this transformation are not prominent, the mechanistic pathway can be understood by examining the reactivity of closely related silylated amides with cyanamides.
Research into the reaction of lithium bis(trimethylsilyl)amide with dimethylcyanamide (B106446) has provided significant insights into the formation of s-triazine derivatives. researchgate.netnih.gov This reaction proceeds through a series of addition steps, trimethylsilyl group migrations, and eventual ring closure. researchgate.netnih.gov The process is initiated by the nucleophilic addition of the silylated amide to the carbon atom of the nitrile group.
The proposed mechanistic pathway involves the following key steps:
Nucleophilic Addition: The lithium bis(trimethylsilyl)amide adds across the carbon-nitrogen triple bond of a dimethylcyanamide molecule.
Intermediate Formation: This addition leads to the formation of a linear intermediate.
Cyclization: Subsequent additions to two more dimethylcyanamide molecules, accompanied by trimethylsilyl shifts, lead to the formation of the six-membered triazine ring. researchgate.netnih.gov
Elimination: The reaction concludes with the elimination of a disilazane molecule to yield the final substituted s-triazine product. researchgate.net
This reaction pathway underscores the utility of silylated amines in facilitating the cyclotrimerization of nitriles under specific conditions. The resulting products are lithium salts of 6-((trimethylsilyl)amido)-2,4-bis(dimethylamino) google.comresearchgate.netgoogle.comtriazines. researchgate.netnih.gov
Table 1: Products from the Reaction of Lithium Bis(trimethylsilyl)amide with Dimethylcyanamide researchgate.netnih.gov
| Reactants | Key Reaction Type | Resulting Product Structure |
|---|---|---|
| Lithium bis(trimethylsilyl)amide, Dimethylcyanamide | Addition, Cyclization, Silyl-Shift | Lithium 6-((trimethylsilyl)amido)-2,4-bis(dimethylamino) google.comresearchgate.netgoogle.comtriazine |
Interactions with N-Haloamides
N-haloamides, such as N-chloroamides and N-bromoamides, are a class of compounds where a halogen atom is directly bonded to the amide nitrogen. researchgate.net This N-X bond is typically labile and can react via radical or ionic pathways, making N-haloamides effective halogenating agents and sources of nitrogen-centered radicals or cations. researchgate.net
The interaction of this compound with N-haloamides represents a reaction between a silylated amine and an electrophilic halogen source. Although specific studies on this direct interaction are not extensively documented, the mechanistic pathway can be inferred from the known reactivity of both components. The trimethylsilyl groups are susceptible to cleavage by electrophiles, and the N-halogen bond of the N-haloamide provides a source of electrophilic halogen (X⁺).
A plausible mechanistic pathway would involve the following:
Electrophilic Attack: The electrophilic halogen from the N-haloamide is attacked by one of the nitrogen-bound trimethylsilyl groups of this compound.
Formation of Trimethylsilyl Halide: This step would lead to the formation of a stable trimethylsilyl halide (e.g., TMS-Cl or TMS-Br) and a silylated N-formyl, N-haloamide intermediate.
Intermediate Reactivity: The nature of the subsequent steps would depend on the specific N-haloamide used and the reaction conditions. The intermediate could potentially undergo further rearrangement or reaction.
The reactivity of N-halo compounds is diverse; for instance, N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide has been used as a catalyst for the silylation of alcohols with hexamethyldisilazane, a related silylamine. researchgate.net Similarly, N-halosuccinimides can mediate reactions involving trimethylsilyl derivatives. mdpi.com These examples suggest a strong affinity between the silyl groups and the halogen atom of N-halo compounds.
Table 2: Plausible Intermediates and Products in the Reaction of this compound with N-Haloamides
| Reactant 1 | Reactant 2 (General) | Plausible Primary Products/Intermediates | Key Mechanistic Step |
|---|---|---|---|
| This compound | N-Haloamide (R-CO-NHX) | Trimethylsilyl Halide (TMS-X), Silylated N-formyl, N-haloamide intermediate | Electrophilic cleavage of Si-N bond |
Spectroscopic Characterization and Structural Elucidation of N,n Bis Trimethylsilyl Formamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N,N-Bis(trimethylsilyl)formamide, offering precise insights into its proton, carbon, nitrogen, oxygen, and silicon environments. researchgate.net
Proton (¹H) NMR for Chemical Shift and Multiplicity Analysis
The ¹H NMR spectrum of this compound is characterized by its simplicity, which is indicative of the molecule's symmetry. The key features are two distinct signals corresponding to the two types of protons present. hw.ac.uk
Trimethylsilyl (B98337) (TMS) Protons: The eighteen protons of the two trimethylsilyl groups, -Si(CH₃)₃, are chemically equivalent due to rapid rotation around the Si-C and N-Si bonds. This equivalence results in a single, sharp signal. Its chemical shift is typically found in the upfield region of the spectrum, around 0.3 ppm, which is characteristic of protons on silicon. rsc.orgillinois.edu This signal appears as a singlet because there are no adjacent protons to cause spin-spin splitting. compoundchem.com
Formyl Proton: The single proton of the formyl group (-CHO) gives rise to a distinct signal further downfield. compoundchem.com Its chemical environment, being attached to a carbonyl carbon and influenced by the nitrogen atom, places its resonance at approximately 8.2 ppm. This signal also appears as a singlet due to the absence of neighboring protons.
The integration of these signals will show a ratio of 18:1, corresponding to the trimethylsilyl protons and the formyl proton, respectively. hw.ac.uk
Table 1: Typical ¹H NMR Chemical Shift Data for this compound
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -Si(CH₃)₃ | ~0.3 | Singlet (s) | 18H |
| -CHO | ~8.2 | Singlet (s) | 1H |
Carbon-13 (¹³C) NMR for Carbon Skeleton Assignment
The proton-decoupled ¹³C NMR spectrum of this compound provides a clear map of its carbon skeleton, showing two signals for the two distinct carbon environments. udel.edu
Trimethylsilyl Carbons: The six methyl carbons of the two trimethylsilyl groups are equivalent and therefore resonate at the same frequency. Their signal appears in the upfield region, typically between 1.0 and 2.0 ppm. umich.edu This upfield shift is characteristic of carbons bonded to silicon.
Formyl Carbon: The carbonyl carbon of the formyl group is significantly deshielded due to the electron-withdrawing effect of the adjacent oxygen atom. Consequently, its resonance appears far downfield, generally in the range of 160-170 ppm. For comparison, the formyl carbon in formamide (B127407) resonates at approximately 162.8 ppm. chemicalbook.com
Table 2: Expected ¹³C NMR Chemical Shift Data for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| -Si(CH₃)₃ | 1.0 - 2.0 |
| -CHO | 160 - 170 |
Nitrogen-15 (¹⁵N) NMR for Amide Structure Confirmation and Rotational Barriers
¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen environment within the amide functional group. researchgate.nethuji.ac.il For this compound, the ¹⁵N chemical shift confirms the N,N-disubstituted amide structure. The resonance for the nitrogen atom in such silylated amides appears in a characteristic region, distinct from that of primary or secondary amides. huji.ac.il For comparison, the nitrogen in formamide itself has a reported chemical shift of approximately 112 ppm (referenced to liquid NH₃). spectrabase.com The presence of two electron-withdrawing trimethylsilyl groups on the nitrogen atom in this compound would be expected to shift this resonance significantly.
Furthermore, dynamic NMR studies, often utilizing ¹⁵N or ¹H NMR at variable temperatures, can provide information on the rotational barrier around the C-N amide bond. nih.govmontana.edu The partial double bond character of the C-N bond restricts free rotation, leading to the possibility of distinct conformers. nih.gov While the two trimethylsilyl groups are identical, studying the coalescence of signals at different temperatures can allow for the calculation of the Gibbs free energy of activation (ΔG‡) for this rotational process, providing insight into the electronic and steric factors governing the amide bond's rigidity. nih.govmontana.edu
Oxygen-17 (¹⁷O) NMR and Silicon-29 (²⁹Si) NMR for Electronic Environment of Heteroatoms
The electronic environment of the other heteroatoms, oxygen and silicon, can be investigated using ¹⁷O and ²⁹Si NMR spectroscopy, respectively.
Oxygen-17 (¹⁷O) NMR: As a quadrupolar nucleus, ¹⁷O NMR signals are often broad, but they are highly sensitive to the electronic structure of the surrounding environment. nih.gov The ¹⁷O chemical shift for the carbonyl oxygen in this compound is expected in the typical range for amides, which is generally between 300 and 400 ppm. For instance, the ¹⁷O chemical shift in N,N-dimethylformamide is around 350 ppm. spectrabase.com Variations in this shift can reveal details about conjugation and hydrogen bonding capabilities, though the latter is not a factor for this aprotic molecule. nih.gov A ¹⁷O NMR spectrum for this compound is noted as being available in the SpectraBase database. nih.gov
Table 3: Expected Heteroatom NMR Data for this compound
| Nucleus | Functional Group | Expected Chemical Shift Range (δ, ppm) |
|---|---|---|
| ¹⁷O | C=O | 300 - 400 |
| ²⁹Si | N(SiMe₃)₂ | Specific to silylamide environment |
Infrared (IR) Spectroscopy for Vibrational Modes
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint. The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups.
C=O Stretch: The most prominent feature is the strong absorption band from the carbonyl (C=O) group stretch. In amides, this band typically appears in the region of 1630-1680 cm⁻¹. The exact position is sensitive to electronic effects from the substituents on the nitrogen atom.
Si-C Vibrations: The trimethylsilyl groups give rise to characteristic vibrations. A strong, sharp absorption band around 1250 cm⁻¹ is indicative of the symmetric deformation (umbrella mode) of the CH₃ groups attached to silicon. Another characteristic set of bands for Si-CH₃ groups typically appears in the 840-760 cm⁻¹ range, corresponding to rocking modes.
C-N Stretch: The stretching vibration of the C-N bond in amides is often coupled with other vibrations and can be found in a broad range, but for tertiary amides, it is typically observed around 1400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. The electron ionization (EI) mass spectrum of this compound (molecular weight 189.40 g/mol ) would show a molecular ion peak (M⁺) at m/z 189. nih.govuni.lu
A characteristic and often abundant fragment in the mass spectra of trimethylsilyl compounds is the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73. The fragmentation pattern of this compound would also be expected to show other significant peaks. A key fragmentation pathway involves the loss of a methyl group from one of the TMS groups to give a stable ion at m/z 174 (M-15). Another major fragment is observed at m/z 147, which corresponds to the loss of a formyl radical (CHO) and a methyl group, or cleavage of one Si-N bond. nih.gov
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Identity |
|---|---|
| 189 | [M]⁺ |
| 174 | [M - CH₃]⁺ |
| 147 | [M - CHO - CH₃]⁺ or [(CH₃)₃Si-N=Si(CH₃)₂]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatization Product Analysis
Gas chromatography-mass spectrometry is an essential analytical technique for the identification and quantification of compounds that have been chemically modified through derivatization. researchgate.net Silylation, a common derivatization strategy, replaces active hydrogen atoms in polar functional groups (e.g., -OH, -COOH, -NH2, -SH) with a trimethylsilyl (TMS) group. unina.itgreyhoundchrom.com This process significantly increases the volatility and thermal stability of otherwise non-volatile compounds like sugars, steroids, amino acids, and pharmaceuticals, making them suitable for GC analysis. researchgate.netgreyhoundchrom.comwordpress.com this compound (BSF), alongside other potent silylating agents like N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), serves as a donor of TMS groups for this purpose. unina.itwordpress.com
The analysis of these derivatization products by GC-MS allows for the effective separation of complex mixtures and the structural characterization of individual components. semanticscholar.org The process involves injecting the derivatized sample into the GC, where it is vaporized and separated based on boiling point and affinity for the capillary column's stationary phase. unina.itwordpress.com As components elute from the column, they enter the mass spectrometer, which ionizes them (typically via electron impact) and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. unina.itidc-online.com
Research has demonstrated the utility of this method across various classes of compounds. For instance, nucleic acid components, once considered too polar for GC-MS, have been successfully analyzed after conversion to their TMS derivatives. acs.org Similarly, the analysis of steroids, such as estrogens, and polar compounds like fecal sterols and saccharides, is routinely accomplished through silylation followed by GC-MS analysis. idc-online.comnih.govresearchgate.netnih.gov The choice of silylating agent, solvent, reaction time, and temperature can influence the reaction yield and the formation of potential by-products, necessitating careful optimization of the derivatization procedure. unina.itnih.gov
Table 1: Examples of GC-MS Analysis for Silylated Compounds
| Analyte Class | Silylating Reagent(s) | GC Column Type | MS Detector Type | Key Findings |
|---|---|---|---|---|
| Nucleotides (e.g., AMP, UMP) | N,O-Bis(trimethylsilyl)acetamide (BSA) | Packed or Capillary | Magnetic Sector | Enabled the first mass spectra of intact nucleotides, demonstrating the utility for structural elucidation of modified nucleosides. acs.org |
| Steroids (e.g., Estrone, Ethinylestradiol) | BSTFA, MSTFA | HP-5 MS Capillary | Quadrupole | Formation of multiple TMS derivatives was observed, highlighting the need to control reaction conditions. nih.govresearchgate.net |
| Alcohols (short-chain) | BSTFA | Not Specified | Quadrupole (SIM mode) | Developed a method to remove excess BSTFA reagent to prevent interference in trace analysis. nih.gov |
| Saccharides (reducing and non-reducing) | Trimethylsilyl-oxime derivatization | Not Specified | Ion Trap | Generated informative, high-mass fragments useful for distinguishing between different glycosidic linkages. nih.govresearchgate.net |
| Amino Acids | BSTFA, MSTFA | HP5MS Capillary | Quadrupole | Silylation is a highly effective method for amino acid analysis, though some derivatives can be unstable. researchgate.netunina.it |
Fragmentation Patterns and Isotopic Labeling Studies
The electron impact (EI) mass spectrum of this compound itself shows characteristic peaks that provide structural clues. The NIST mass spectrometry data library reports its most intense peak (base peak) at an m/z of 147, with the second most abundant peak at m/z 73. nih.gov The ion at m/z 73 is the hallmark of TMS-containing compounds, corresponding to the stable trimethylsilyl cation, [Si(CH₃)₃]⁺. The ion at m/z 147 is often attributed to the [M-CH₃]⁺ ion of a related silylated fragment or a rearrangement product. researchgate.netresearchgate.net
When used as a derivatizing agent, the fragmentation patterns of the resulting TMS derivatives are highly informative for structure elucidation. nih.gov The mass spectra of silylated molecules are often characterized by:
A prominent M-15 peak : This represents the loss of a methyl radical (•CH₃) from one of the TMS groups, resulting in a [M-15]⁺ ion. This is often more stable and abundant than the molecular ion. researchgate.net
The m/z 73 ion : As mentioned, this is the trimethylsilyl cation, [Si(CH₃)₃]⁺, and its high abundance is a clear indicator of a silylated compound. researchgate.net
The m/z 147 ion : This fragment, [(CH₃)₃Si-O=Si(CH₃)₂]⁺, arises from a rearrangement involving two TMS groups on adjacent or nearby hydroxyl groups and is diagnostic for poly-silylated compounds. researchgate.net
Characteristic Neutral Losses : The loss of trimethylsilanol (B90980), (CH₃)₃SiOH (90 Da), from the molecular ion or major fragment ions is a common fragmentation pathway for TMS ethers. chalmers.se
Isotopic labeling is a powerful technique used to decipher these complex fragmentation pathways. By replacing atoms with their heavier isotopes (e.g., Deuterium (B1214612) for Hydrogen, ¹³C for ¹²C, or ¹⁵N for ¹⁴N), researchers can track the fate of specific atoms or functional groups during mass spectral fragmentation. acs.orgnih.gov
A key study on the mass spectrometry of TMS-derivatized nucleotides utilized deuterium labeling to distinguish the fragmentation of TMS groups attached to the phosphate (B84403) moiety from those on the sugar or base. acs.org By using deuterated silylating agents, the mass of any fragment containing a TMS group will shift by a predictable amount for each incorporated TMS group. This allows for the unambiguous determination of the number of silyl (B83357) groups in a given fragment ion and helps to map the fragmentation of the core molecule. semanticscholar.org For example, observing a shift in the m/z 73 peak to a higher value confirms that the fragment contains the silyl group, while the absence of a shift indicates the fragment is from the original analyte backbone. This approach was critical in differentiating isomers and understanding the complex rearrangements that occur upon electron impact. acs.org
Table 2: Characteristic Mass Spectral Fragments for Trimethylsilyl (TMS) Derivatives
| m/z Value | Proposed Ion Structure/Composition | Significance |
|---|---|---|
| 73 | [Si(CH₃)₃]⁺ | Base peak in many TMS spectra; diagnostic for the presence of a TMS group. researchgate.net |
| M-15 | [M - CH₃]⁺ | Loss of a methyl radical from a TMS group; often the ion of highest mass detected. researchgate.net |
| 147 | [(CH₃)₃Si-O=Si(CH₃)₂]⁺ | Result of rearrangement; indicates multiple TMS groups, often on adjacent hydroxyls. researchgate.net |
| M-90 | [M - (CH₃)₃SiOH]⁺ | Neutral loss of trimethylsilanol; characteristic of TMS ethers. chalmers.se |
| 204 | Fragment from silylated sugars | Characteristic ion for TMS derivatives of anhydrosugars and related compounds. researchgate.net |
| 361 | Fragment from silylated disaccharides | Abundant ion from fragmentation at the glycosidic linkage in TMS-derivatized disaccharides. nih.govresearchgate.net |
Computational and Theoretical Investigations of N,n Bis Trimethylsilyl Formamide
Quantum Chemical Calculations: Density Functional Theory (DFT), Ab Initio, and Semiempirical Methods
Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules like N,N-Bis(trimethylsilyl)formamide. These methods can be broadly categorized into Density Functional Theory (DFT), ab initio, and semiempirical methods, each offering a different balance of accuracy and computational cost.
Density Functional Theory (DFT): DFT has become a popular method for studying molecular systems. It calculates the electronic energy and structure based on the electron density rather than the complex many-electron wavefunction. This approach generally provides a good compromise between accuracy and computational expense, making it suitable for a wide range of chemical investigations, including the calculation of molecular structures, reaction energies, and spectroscopic properties. researchgate.net For large systems, DFT can be complemented by other methods to maintain efficiency. researchgate.net
Ab Initio Methods: The term "ab initio," meaning "from the beginning," refers to calculations derived directly from theoretical principles without the inclusion of experimental data. Hartree-Fock (HF) theory is a foundational ab initio method. While ab initio methods can be highly accurate, their computational cost increases significantly with the size of the molecular system.
Semiempirical Methods: These methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify the calculations. researchgate.net Methods like MNDO, AM1, and PM3 are significantly faster than DFT or ab initio methods, making them useful for very large molecules. researchgate.netresearchgate.net However, their accuracy is dependent on the system being studied and how well it aligns with the data used for parameterization. researchgate.net The Density Functional Tight Binding (DFTB) method is a more recent example that is derived from DFT and is particularly suited for large molecules and the study of non-covalent interactions. researchgate.net
Mechanistic Studies on Tautomerism and Conformational Dynamics
Computational methods are invaluable for studying dynamic processes such as tautomerism and conformational changes. For this compound, a key question is the potential equilibrium between its amide form and its tautomeric N,O-bis(trimethylsilyl)carboximidate form.
Spectroscopic evidence from 1H and 13C-NMR studies has provided strong evidence that the compound exists in the ground state as the this compound (amide) structure. researchgate.net This finding is further supported by investigations into the structures of various bis(trimethylsilyl) amides using NMR and IR spectroscopy. thieme-connect.de
Another important dynamic aspect is the rotation around the central carbon-nitrogen bond. The planarity of the amide bond and the bulky trimethylsilyl (B98337) groups introduce a significant barrier to this rotation. A study of the ¹⁵N-labeled derivative of this compound provided definitive evidence for the amide structure and determined the free energy of activation for this rotational process. thieme-connect.de
| Dynamic Process | Method | Activation Energy (kcal/mol) |
| C-N Bond Rotation | ¹⁵N NMR Spectroscopy | 11.6 thieme-connect.de |
This value quantifies the energy required to overcome the partial double-bond character of the C-N bond, a characteristic feature of amides. Computational studies could further elaborate on this by mapping the potential energy surface for the rotation and identifying the transition state structure.
Reaction Pathway Analysis and Transition State Characterization
This compound is known to participate in a variety of organic reactions. It reacts with aldehydes and ketones to form 1-formamido-1-trimethylsilyloxyalkanes, and with acid chlorides to yield N-acyl amides. thieme-connect.degoogle.com It is also used in the synthesis of N-formyl imides and imidazole (B134444) derivatives. researchgate.net
Reaction pathway analysis using computational methods can elucidate the mechanisms of these transformations. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a given reaction can be constructed. This allows chemists to understand reaction feasibility, selectivity, and kinetics. For instance, DFT calculations have been successfully used to support proposed mechanisms in other amide and imide synthesis reactions, often involving the characterization of radical intermediates or transition states. google.com
Although the synthetic utility of this compound is well-documented, specific computational studies characterizing the transition states and reaction pathways for its documented reactions were not identified in the reviewed literature. Such studies would be valuable for optimizing reaction conditions and for designing new synthetic applications based on a deeper mechanistic understanding.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry offers powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. The prediction of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra is a common application.
NMR Spectroscopy: Predicting NMR chemical shifts and coupling constants computationally is crucial for structure elucidation. Methods like DFT can be used to calculate these parameters, which can then be compared with experimental data for structure verification. google.com For this compound, experimental 1H and 13C-NMR data have been instrumental in confirming its amide structure. researchgate.net Computational predictions could further validate this assignment and help interpret more complex spectral features.
IR Spectroscopy: The prediction of IR spectra involves calculating the vibrational frequencies of a molecule. These calculated frequencies often require scaling to account for anharmonicity and other systematic errors in the computational methods. Machine learning models are also emerging as a powerful tool to predict IR spectra with high accuracy, sometimes outperforming scaled DFT calculations. A theoretical IR spectrum of this compound would show characteristic peaks for C=O stretching, C-N stretching, and Si-C vibrations, which could be compared with experimental spectra for detailed analysis.
While the utility of computational spectroscopy is well-established, specific studies detailing the ab initio or DFT prediction of the full IR or NMR spectra of this compound are not present in the surveyed literature.
Future Research Directions and Innovations
Development of Asymmetric Transformations Utilizing N,N-Bis(trimethylsilyl)formamide
The field of asymmetric synthesis continuously seeks efficient and selective reagents for the construction of chiral molecules. While this compound has been recognized for its role in formylation reactions, its application in asymmetric transformations remains a largely unexplored frontier. Future research is poised to investigate its potential as a prochiral formylating agent or as a precursor to chiral formylating species.
The development of chiral catalysts capable of activating this compound for enantioselective formylation of various nucleophiles, such as enolates, carbanions, and amines, presents a significant opportunity. The design of chiral Lewis acids or organocatalysts that can interact with the formyl group or the silyl (B83357) moieties could induce stereocontrol in carbon-carbon and carbon-nitrogen bond-forming reactions. Success in this area would provide a valuable tool for the synthesis of optically active aldehydes, formamides, and other chiral synthons, which are crucial in the pharmaceutical and agrochemical industries. The inherent reactivity of this compound could be harnessed to achieve high yields and selectivities under mild reaction conditions, a key goal in modern synthetic chemistry.
Exploration of Catalyst Systems for Enhanced Selectivity and Efficiency
To fully exploit the synthetic potential of this compound, the development of advanced catalyst systems is paramount. While uncatalyzed reactions involving this reagent are known, catalysis can significantly enhance reaction rates, improve selectivity (chemo-, regio-, and stereoselectivity), and broaden the substrate scope.
Future investigations will likely focus on several classes of catalysts. Transition metal catalysts, particularly those based on palladium, copper, gold, and ruthenium, are promising candidates for activating the C-N and Si-N bonds of this compound. researchgate.netnih.gov For instance, bimetallic nanoparticles, such as AuPd–Fe3O4, have shown efficacy in the N-formylation of secondary amines using other formyl sources and could be adapted for reactions with silylated formamides. nih.gov
Furthermore, organocatalysis offers a metal-free alternative. Chiral phosphoric acids, thioureas, and cinchona alkaloid derivatives could act as effective catalysts by activating either the this compound or the nucleophilic partner through hydrogen bonding or ion-pair interactions. The exploration of reusable and recoverable catalysts, such as those immobilized on solid supports or magnetic nanoparticles, will also be a key trend, aligning with the principles of green and sustainable chemistry.
| Catalyst Type | Potential Advantages | Relevant Research Areas |
| Transition Metal Catalysts (Pd, Cu, Au, Ru) | High activity, broad substrate scope | Cross-coupling reactions, amidation, formylation |
| Bimetallic Nanoparticles (e.g., AuPd–Fe3O4) | Enhanced efficiency, recyclability | Catalytic N-formylation |
| Organocatalysts (Chiral Phosphoric Acids, etc.) | Metal-free, mild conditions, enantioselectivity | Asymmetric formylation, amidation |
| Solid-Supported Catalysts | Easy separation, reusability, process intensification | Continuous flow applications, green chemistry |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical reactions into continuous flow systems and automated platforms is revolutionizing chemical synthesis, offering advantages in terms of safety, efficiency, scalability, and process control. durham.ac.ukresearchgate.netwhiterose.ac.ukvapourtec.com The application of this compound in such systems is a promising area for future research.
Flow chemistry, utilizing microreactors, allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities in reactions involving this compound. durham.ac.ukresearchgate.net The enhanced heat and mass transfer in microreactors can also enable the safe handling of highly reactive intermediates and exothermic reactions. Future work will involve developing robust flow protocols for formylation, amidation, and other transformations using this reagent.
Automated synthesis platforms can further leverage the benefits of flow chemistry by enabling high-throughput screening of reaction conditions, rapid optimization, and the synthesis of compound libraries for drug discovery and materials science. The development of integrated systems that combine flow reactors with online analytical techniques (e.g., IR, NMR, MS) will provide real-time monitoring and control, leading to more efficient and reproducible synthetic processes involving this compound.
Design of Novel Analogues with Tunable Reactivity and Specificity
The chemical and physical properties of this compound can be fine-tuned through the design and synthesis of novel analogues. By modifying the silyl groups or the formyl moiety, it is possible to create reagents with tailored reactivity, selectivity, and physical properties.
For instance, replacing the trimethylsilyl (B98337) (TMS) groups with other silyl groups, such as triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), or triisopropylsilyl (TIPS), can modulate the steric hindrance and electronic properties of the molecule. This can influence the rate of silyl transfer and the reactivity of the formyl group. The synthesis of silylated derivatives of other amides has been reported, providing a foundation for creating a diverse library of silylated formamide (B127407) reagents. researchgate.net
Furthermore, the formyl proton could be replaced with other functional groups to create a new class of silylated reagents. For example, the introduction of a chiral auxiliary at the formyl position could lead to new chiral formylating agents for asymmetric synthesis. The synthesis of nitrogen-rich silicon heterocycles has also been explored, which could inspire the design of novel cyclic analogues of this compound with unique reactivity profiles. rsc.org
| Analogue Type | Potential Modification | Desired Outcome |
| Sterically Hindered Analogues | Replacement of TMS with TBDMS or TIPS | Increased selectivity in sterically demanding reactions |
| Electronically Modified Analogues | Introduction of electron-withdrawing or -donating groups on the silicon atoms | Tunable reactivity of the formyl group |
| Chiral Analogues | Incorporation of a chiral auxiliary | Application in asymmetric synthesis |
| Cyclic Analogues | Formation of a heterocyclic ring containing the N-Si-N-C=O framework | Novel reactivity and stability profiles |
Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Advanced spectroscopic and computational methods are powerful tools for elucidating the intricate details of these reactions.
In-depth spectroscopic studies, including multidimensional NMR (e.g., 1H, 13C, 15N, 29Si NMR), infrared (IR) spectroscopy, and mass spectrometry, can provide valuable information about the structure of this compound, its interaction with catalysts and substrates, and the identity of reaction intermediates and transition states. The PubChem database provides basic computed and experimental data for this compound, which can serve as a starting point for more detailed investigations. nih.govuni.luncats.io
Computational chemistry, particularly density functional theory (DFT) calculations, can complement experimental studies by providing detailed energetic and structural information about reaction pathways. These calculations can be used to predict the feasibility of different mechanistic proposals, rationalize observed selectivities, and guide the design of new catalysts and reagents. By combining advanced spectroscopic and computational approaches, a comprehensive picture of the reactivity of this compound can be developed, paving the way for its more rational and widespread application in organic synthesis.
Q & A
Q. What are the optimal synthetic conditions for preparing N,N-Bis(trimethylsilyl)formamide, and how can purity be maximized?
Methodological Answer: The synthesis typically involves silylation of formamide derivatives using trimethylsilyl chloride (Me₃SiCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key considerations include:
- Stoichiometry: A 2:1 molar ratio of Me₃SiCl to formamide ensures complete bis-silylation. Excess Me₃SiCl may lead to side reactions with solvents or unreacted starting materials .
- Solvent Choice: Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred due to their inertness and ability to dissolve silylating agents.
- Purification: Distillation under reduced pressure (e.g., 80–100°C at 0.1 mmHg) removes volatile by-products. Confirming purity via ¹H NMR (absence of NH signals at δ 5–6 ppm) and GC-MS is critical .
Q. What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors, which may irritate mucous membranes .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water contact, as hydrolysis releases HCl gas .
- Storage: Store in airtight containers under nitrogen or argon at 2–8°C to prevent moisture ingress and degradation .
Advanced Questions
Q. How can discrepancies in reported bond lengths and angles in metal complexes derived from this compound be resolved?
Methodological Answer: Discrepancies often arise from crystallographic data variations due to ligand conformation or metal coordination geometry. For example:
- Case Study: In chromium(II) complexes, Cr–N bond lengths average 209.6 pm, differing from ytterbium analogs (208.9 pm) due to metal ion size and electronic effects .
- Resolution Strategies:
- Compare thermal ellipsoid models from X-ray diffraction data to assess positional uncertainty.
- Use DFT calculations to validate experimental geometries and identify electronic contributions to bond distortion .
Q. What strategies minimize by-products during silylation reactions involving this compound?
Methodological Answer:
- Reaction Monitoring: Use in situ FTIR to track NH signal disappearance (3200–3400 cm⁻¹) and confirm silylation completion .
- Temperature Control: Maintain reactions at –20°C to suppress competitive pathways (e.g., over-silylation or solvent adduct formation) .
- Workup Optimization: Quench excess Me₃SiCl with cold methanol before filtration to remove amine hydrochloride salts, improving yield .
Q. How does this compound influence the steric and electronic properties of transition metal complexes?
Methodological Answer:
- Steric Effects: The bulky trimethylsilyl groups enforce distorted geometries (e.g., planar vs. tetrahedral coordination) by limiting ligand mobility. For example, in [PhC(NSiMe₃)₂]₂Cr, steric clashes between SiMe₃ groups force non-planar N–Cr–N angles .
- Electronic Effects: The electron-donating silyl groups increase metal electron density, enhancing catalytic activity in cross-coupling reactions. Electrochemical studies (cyclic voltammetry) confirm shifts in metal oxidation potentials .
Data Contradiction Analysis
Q. How should conflicting data on the reactivity of this compound with late transition metals be addressed?
Methodological Answer:
- Contextual Factors: Reactivity differences (e.g., Pt vs. Pd complexes) may stem from solvent polarity, counterion effects, or metal oxidation state. For example, Pt(II) forms stable square-planar complexes in DMF, while Pd(0) requires milder conditions .
- Experimental Replication: Reproduce reported procedures with controlled variables (e.g., moisture levels, inert atmosphere). Compare yields and spectroscopic data to identify inconsistencies .
Applications in Organometallic Synthesis
Q. What criteria guide the selection of metal precursors for synthesizing silylformamidato complexes?
Methodological Answer:
- Metal Compatibility: Alkali metals (e.g., Na, K) and lanthanides (e.g., Yb, Er) react efficiently due to their high oxophilicity, forming stable M–N bonds .
- Precursor Solubility: Use THF or DME for poorly soluble precursors (e.g., Sr[N(SiMe₃)₂]₂), ensuring homogeneous reaction conditions .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
